molecular formula C22H26N2O5S B5064901 ethyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate

ethyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate

Cat. No. B5064901
M. Wt: 430.5 g/mol
InChI Key: AEHDVPCDNKTLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a sulfonyl group, an amide, and a piperidine ring . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties might include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often determined through biological testing and is highly dependent on the compound’s structure and properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety .

properties

IUPAC Name

ethyl 4-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-3-29-22(26)18-7-11-19(12-8-18)23-21(25)17-9-13-20(14-10-17)30(27,28)24-15-5-4-6-16(24)2/h7-14,16H,3-6,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHDVPCDNKTLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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